2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-4-30-20-11-9-19(10-12-20)24-25-22(31-27-24)15-28-23(29)14-13-21(26-28)18-7-5-17(6-8-18)16(2)3/h5-14,16H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLMHXUKAAUWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one” typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyridazinone precursors. Common synthetic routes may involve:
Condensation reactions: Combining substituted phenyl hydrazines with diketones to form the pyridazinone core.
Cyclization reactions: Forming the oxadiazole ring through cyclization of appropriate intermediates.
Substitution reactions: Introducing ethoxy and isopropyl groups through nucleophilic substitution.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For large-scale production with consistent quality.
Purification techniques: Including crystallization, chromatography, and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum for facilitating reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted pyridazinone derivatives with modified biological properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole moieties. The incorporation of the 1,2,4-oxadiazole ring in this compound suggests potential activity against various cancer cell lines. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells, making them a focus for developing novel anticancer agents .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural components may enhance its efficacy against a range of pathogens. For instance, studies have demonstrated that similar oxadiazole derivatives exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases. Compounds with oxadiazole structures have been reported to possess anti-inflammatory properties, potentially making this compound useful in treating inflammatory conditions. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .
Agricultural Applications
Pesticide Development
The increasing demand for eco-friendly pesticides has led to the exploration of compounds like 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one as potential botanical pesticides. The unique chemical structure may provide a new class of bioactive agents that can effectively manage agricultural pests while minimizing environmental impact .
Plant Growth Regulators
Research into the compound's effects on plant growth has indicated that it may function as a growth regulator. Such compounds can enhance plant resilience against biotic and abiotic stresses, promoting healthier crop yields .
Materials Science
Polymer Chemistry
In materials science, derivatives of this compound can be utilized in synthesizing advanced polymers with tailored properties. The incorporation of oxadiazole units into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications .
Nanotechnology
The unique properties of this compound also lend themselves to applications in nanotechnology. Its ability to form stable complexes with metal ions could be harnessed for developing nanomaterials with specific electronic or optical properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Properties | Evaluated the cytotoxic effects on cancer cell lines | Demonstrated significant apoptosis induction in treated cells |
| Research on Antimicrobial Effects | Tested against various bacterial strains | Showed effective inhibition of growth in multiple pathogens |
| Investigation into Agricultural Use | Assessed efficacy as a botanical pesticide | Indicated potential for pest management with minimal environmental impact |
Mechanism of Action
The mechanism of action of “2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one” involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor modulation: Interacting with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Table 2: Hypothesized Pharmacokinetic Properties
Mechanistic Insights from Lumping Strategies
The lumping strategy () groups compounds with similar cores but divergent substituents to predict shared behaviors. For example, the target compound and its triazole analogue () could be lumped as “dihydropyridazinone derivatives” for toxicity screening, though their differing substituents may lead to distinct metabolic pathways (e.g., oxadiazole vs. triazole degradation).
Biological Activity
The compound 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one is a novel chemical entity that integrates the 1,2,4-oxadiazole moiety known for its diverse biological activities. This article delves into the biological activity of this compound, examining its potential therapeutic applications and mechanisms of action based on recent research findings.
The compound exhibits the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O3 |
| Molecular Weight | 402.48 g/mol |
| LogP | 4.6608 |
| Polar Surface Area | 77.684 Ų |
| Hydrogen Bond Acceptors | 9 |
Biological Activity Overview
Compounds containing the 1,2,4-oxadiazole ring have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including:
- Anticancer : Many derivatives have shown promising anticancer activities through various mechanisms such as apoptosis induction and inhibition of key oncogenic pathways.
- Antimicrobial : The oxadiazole derivatives have demonstrated efficacy against various bacterial and fungal strains.
- Anti-inflammatory : Some compounds have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.
Anticancer Activity
Recent studies highlight the anticancer potential of oxadiazole derivatives. For instance, a study demonstrated that compounds similar to our target compound exhibited significant antiproliferative effects against multiple cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and others. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Antiproliferative Assays
In vitro assays indicated that the compound's analogs showed GI50 values comparable to established chemotherapeutics like Doxorubicin. For example:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Target Compound | HeLa | 1.16 |
| Doxorubicin | HeLa | 1.14 |
These results suggest a potent anticancer activity mediated through apoptosis pathways involving caspase activation and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. A study reported that certain derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic pathways.
Antimicrobial Efficacy Table
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Target Compound | Staphylococcus aureus | 15 |
| Target Compound | Escherichia coli | 12 |
These findings underscore the potential of the compound in developing new antimicrobial agents .
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Some studies have indicated that oxadiazole derivatives can inhibit inflammatory mediators such as COX enzymes and cytokines.
The anti-inflammatory effects are believed to arise from the inhibition of NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines like TNF-alpha and IL-6 .
Q & A
Basic: What synthetic routes are recommended for synthesizing the compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of oxadiazole and pyridazine precursors. Key steps include:
- Oxadiazole Formation : Cyclization of nitrile derivatives with hydroxylamine under reflux (ethanol, 80°C, 12–24 hours) to form the 1,2,4-oxadiazole ring .
- Pyridazine Functionalization : Alkylation or nucleophilic substitution to attach the dihydropyridazinone moiety, often using DMF as a solvent and potassium carbonate as a base (room temperature to 60°C) .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization (ethanol or methanol) to achieve >95% purity .
Optimization Tips : - Control reaction pH (neutral to slightly basic) to minimize side reactions.
- Use anhydrous solvents and inert atmospheres for moisture-sensitive steps .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : H and C NMR to verify substituent positions and ring connectivity (e.g., distinguishing oxadiazole C-5 methyl vs. pyridazine C-6 isopropylphenyl) .
- FT-IR : Confirm functional groups (e.g., oxadiazole C=N stretch at 1600–1650 cm, pyridazinone C=O at 1680–1700 cm) .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] for CHNO) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s pharmacological potential?
Methodological Answer:
SAR studies require systematic structural modifications and bioassays:
- Analog Synthesis : Replace substituents (e.g., 4-ethoxyphenyl with 4-chlorophenyl or 4-methoxyphenyl) to assess electronic effects .
- Biological Screening : Test analogs against target enzymes (e.g., COX-2, kinases) using enzyme inhibition assays (IC determination) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) to predict binding affinities and electronic properties .
Key Parameters : - Compare logP values (lipophilicity) and steric effects of substituents.
- Correlate in vitro activity with in silico predictions to identify pharmacophore elements .
Advanced: How can conflicting reports on the compound’s biological activity be resolved methodologically?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural impurities. Resolution strategies include:
- Standardized Assays : Replicate studies using identical protocols (e.g., ATPase inhibition assays at pH 7.4, 37°C) .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed oxadiazole derivatives) that may interfere with activity .
- Cross-Validation : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
Example : A 2023 study resolved conflicting cytotoxicity data by identifying residual DMF in impure batches, which skewed MTT assay results .
Basic: What strategies ensure successful scale-up of the synthesis from milligram to gram quantities?
Methodological Answer:
Critical considerations include:
- Solvent Selection : Replace low-boiling solvents (e.g., dichloromethane) with safer alternatives (e.g., ethyl acetate) for reflux steps .
- Catalyst Efficiency : Optimize catalyst loading (e.g., Pd/C for hydrogenation) to reduce cost and reaction time .
- Process Monitoring : Use in-line FT-IR or Raman spectroscopy to track reaction progress in real time .
Case Study : A 2024 pilot-scale synthesis achieved 85% yield by switching from batch to flow chemistry for the cyclization step .
Advanced: How can DFT studies enhance understanding of the compound’s mechanism of action?
Methodological Answer:
DFT (Density Functional Theory) provides insights into electronic and steric interactions:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., oxadiazole ring as an electron-deficient site) .
- Transition State Analysis : Model enzyme-substrate interactions (e.g., binding to COX-2’s arachidonic acid pocket) .
- Solvent Effects : Calculate solvation energies (PCM model) to predict solubility and membrane permeability .
Example : A 2025 study used DFT to explain the compound’s selective inhibition of EGFR mutants by simulating hydrogen bonding with Thr790 .
Basic: What are common degradation pathways, and how can stability be improved during storage?
Methodological Answer:
- Hydrolysis : The oxadiazole ring is prone to cleavage under acidic/basic conditions. Store in neutral buffers or lyophilized form .
- Oxidation : Protect from light and oxygen by using amber vials and nitrogen blankets .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
